2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide
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Overview
Description
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide is a chemical compound with the molecular formula C15H10BrFN2O and a molecular weight of 333.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H10BrFN2O/c16-13-8-10 (17)1-3-12 (13)15 (20)19-11-2-4-14-9 (7-11)5-6-18-14/h1-8,18H, (H,19,20)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 333.16 . The compound’s IUPAC name is this compound .Scientific Research Applications
Radiolabeling and Imaging Agents
Compounds related to 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide have been explored as radiolabeling agents for imaging purposes. For example, fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the potential of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).
Organic Synthesis and Functional Materials
The structural motif of benzamide derivatives, including those similar to this compound, is a key component in various organic synthesis pathways. These compounds serve as intermediates in the synthesis of complex molecules, including heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. For instance, cobalt-catalyzed C-H carbonylation of naphthylamides for synthesizing benzo[cd]indol-2(1H)-one scaffolds showcases the utility of such compounds in synthesizing bromodomain inhibitors, highlighting their importance in medicinal chemistry and drug development (Ying et al., 2019).
Antimicrobial and Antiviral Research
Research into benzamide derivatives also includes their potential in antimicrobial and antiviral applications. The study of compounds for their interaction with bacterial cells, both in free and adherent states, demonstrates their potential as novel antimicrobial agents with significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011). Additionally, compounds have been evaluated for antiviral activity against influenza viruses, offering insights into the development of new antiviral drugs (Selvam et al., 2006).
Histone Deacetylase Inhibition
Some benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDA), a critical enzyme involved in chromatin remodeling and gene expression regulation. These studies have implications for cancer therapy, as HDA inhibitors can induce hyperacetylation of nuclear histones, affecting tumor cell growth and differentiation (Saito et al., 1999).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-bromo-4-fluoro-n-(1h-indol-5-yl)benzamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact excellently with receptors . This interaction likely results in changes in the receptor’s function, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways are likely affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide, like other indole derivatives, plays a significant role in biochemical reactions
Cellular Effects
The cellular effects of this compound are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are required to understand these temporal effects fully.
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also affect metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, affecting its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-13-8-10(17)1-3-12(13)15(20)19-11-2-4-14-9(7-11)5-6-18-14/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRXURZAWFUCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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